N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide
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Overview
Description
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes an acetamide group and a diethylsulfamoyl group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via a nucleophilic substitution reaction using diethylsulfamoyl chloride and an appropriate amine.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, particularly as a dihydrofolate reductase (DHFR) inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division.
Pathways Involved: By inhibiting DHFR, the compound disrupts the folate pathway, leading to the inhibition of cell proliferation, which is particularly useful in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- **N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide
- **N-[4’-amino-2’-(methylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide
- **N-[4’-amino-2’-(ethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide
Uniqueness
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
2680532-93-6 |
---|---|
Molecular Formula |
C18H23N3O3S |
Molecular Weight |
361.5 |
Purity |
95 |
Origin of Product |
United States |
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